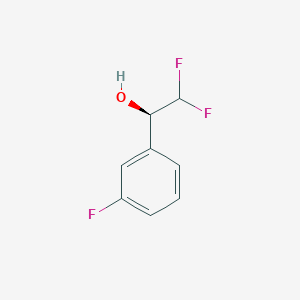

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

Description

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a chiral secondary alcohol characterized by a fluorinated phenyl ring and a difluoro-substituted ethanol moiety. Its molecular formula is C₈H₇F₃O, with a molecular weight of 176.13 g/mol. The compound features a stereogenic center at the C1 position (R-configuration), a 3-fluorophenyl group, and two fluorine atoms at the C2 position of the ethanol chain. This structural arrangement enhances metabolic stability and polarity, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITQZNNRSBAUCR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol typically involves the use of fluorinated precursors and chiral catalysts. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts such as oxazaborolidine or BINAP-Ru complexes. The reaction is usually carried out under mild conditions with hydrogen gas as the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as alcohol dehydrogenases (ADHs). These enzymes catalyze the reduction of ketones to alcohols with high enantioselectivity. The process can be optimized for large-scale production by immobilizing the enzymes on solid supports and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent under mild conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

- Molecular Formula : C8H8F3O

- Molecular Weight : 188.16 g/mol

The compound features two fluorine atoms on the ethyl group and one on the phenyl ring, contributing to its unique reactivity and biological activity. The presence of fluorine enhances its binding affinity to biological targets due to strong hydrogen bonding capabilities.

Chemistry

The compound serves as a vital chiral building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, which are essential in developing new materials and chemicals.

Biology

Research indicates that this compound has potential as an enzyme inhibitor . Studies have shown its efficacy in inhibiting glucosylceramide synthase, an enzyme implicated in metabolic disorders such as Gaucher disease. In vivo studies demonstrated significant reductions in glucosylceramide levels in treated models compared to controls.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in pharmaceuticals. Its fluorinated structure may lead to improved metabolic stability of drug candidates. The compound's ability to modulate receptor activity suggests possible therapeutic applications in treating various diseases .

Case Studies

Recent studies have highlighted the compound's potential as an allosteric modulator for cannabinoid receptors, showcasing its ability to enhance therapeutic efficacy in preclinical models for conditions such as glaucoma and pain management . Additionally, ongoing research is focused on optimizing its physicochemical properties through fluorine-walk strategies to improve drug design outcomes.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, highlighting differences in substituents, fluorine positions, and molecular properties:

Key Structural and Functional Insights

Impact of Fluorine Substitution: The 2,2-difluoro group on the ethanol chain increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like (R)-1-(3-fluorophenyl)ethanol . Positional isomerism (e.g., 2-fluoro vs. 3-fluoro on the phenyl ring) alters steric and electronic interactions. For instance, the 3-fluorophenyl group in the target compound may enhance binding to aromatic π-systems in biological targets compared to the 2-fluoro analog .

The 4-methoxy substituent in C₉H₁₀F₂O₂ introduces steric hindrance and electron-donating effects, which may affect pharmacokinetic properties like membrane permeability .

Biological Relevance: Fluorinated ethanol scaffolds, including the target compound, are highlighted for their novelty in high-throughput screening due to improved metabolic stability and compatibility with salicylidene acylhydrazide-based drug candidates . Derivatives like 2-Amino-1-(3-fluorophenyl)ethanol () demonstrate the importance of amino-alcohol functionalities in bioactive molecules, though their synthesis and market viability differ significantly from the target compound.

Biological Activity

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8F3O

- Molecular Weight : 188.16 g/mol

The presence of fluorine atoms in its structure enhances the compound's binding affinity and selectivity towards biological targets, which is crucial for its activity as an enzyme inhibitor and potential therapeutic agent.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering metabolic pathways. The fluorinated structure allows for enhanced interactions through hydrogen bonds and dipole-dipole interactions.

- Receptor Modulation : It may influence cellular signaling pathways by binding to various receptors, thereby regulating processes such as cell proliferation and apoptosis.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on glucosylceramide synthase, which is significant in managing metabolic disorders like Gaucher disease. In vivo studies demonstrated a marked reduction in glucosylceramide levels in treated mice compared to controls.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Preliminary tests indicated effective inhibition against certain strains of fungi and bacteria. For example, it exhibited significant activity against Candida albicans with a minimum effective concentration (MEC) of 0.31 μg/mL .

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by increasing caspase-3 activity, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | MEC/IC50 Value |

|---|---|---|---|

| Enzyme Inhibition | Glucosylceramide Synthase | Reduced glucosylceramide levels | Not specified |

| Antimicrobial | Candida albicans | Significant inhibition | 0.31 μg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis | IC50 = 0.48 μM |

Case Study 1: Inhibition of Glucosylceramide Synthase

A pharmacological study assessed the effects of this compound on glucosylceramide levels in a mouse model. The results indicated a significant reduction in glucosylceramide levels post-treatment, suggesting therapeutic potential for metabolic disorders.

Case Study 2: Antifungal Efficacy

In vivo survival studies conducted on mice infected with Candida albicans demonstrated that administration of the compound at a dose of 50 mg/kg resulted in a 100% survival rate after seven days. This highlights the compound's potential as an antifungal agent .

Q & A

Q. What are the recommended synthetic routes for (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol?

The compound is typically synthesized via enantioselective reduction of its ketone precursor, 2,2-difluoro-1-(3-fluorophenyl)ethanone. A common method involves sodium borohydride (NaBH₄) with chiral catalysts (e.g., (R)-BINOL derivatives) to achieve the (1R)-configuration. Purification via flash column chromatography (hexane/ethyl acetate gradients) yields the product with >85% purity. For similar fluorinated alcohols, yields of 70–89% have been reported using this approach .

Q. How is the enantiomeric purity of this compound determined?

Chiral HPLC using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate diastereomers. For example, analogous fluorinated alcohols showed distinct NMR shifts (Δδ = 0.5–1.0 ppm) between enantiomers .

Q. What key spectroscopic data confirm the structure of this compound?

- NMR : Ethanol -OH proton (δ 2.5–3.0 ppm, broad), difluoromethylene (CF) as a triplet (δ 4.0–4.5 ppm, ≈ 18 Hz).

- NMR : Two distinct signals for the CF group (δ -110 to -120 ppm) and the aromatic fluorine (δ -110 ppm).

- IR : O-H stretch (~3300 cm), C-F stretches (1100–1250 cm). These align with data from structurally similar fluorinated alcohols .

Q. What purification methods are effective post-synthesis?

Flash column chromatography (silica gel, hexane/ethyl acetate) is standard. For higher purity, recrystallization in ethanol/water (1:1) or chiral resolution via diastereomeric salt formation (e.g., using (+)-dibenzoyl-D-tartaric acid) can achieve >99% enantiomeric excess .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for industrial-scale production?

Continuous flow reactors enhance reaction control and scalability. For example, microreactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) reduce reaction times (<2 hours) and improve yields (90–95%). Process analytical technology (PAT) monitors real-time fluorination efficiency via in-line NMR .

Q. What structural factors influence the compound’s stability under acidic/basic conditions?

Fluorination at the 3-position on the phenyl ring increases hydrolytic stability due to electron-withdrawing effects. Stability studies in pH 2–12 buffers (37°C, 24 hours) show <5% degradation at pH 7–9, but rapid decomposition under strong acids (pH <2) via C-O bond cleavage .

Q. How do computational models predict interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal hydrogen bonding between the ethanol -OH group and catalytic residues (e.g., Ser153 in cytochrome P450 2C9). QSAR models highlight the 3-fluorophenyl group’s role in enhancing binding affinity (ΔG = -8.2 kcal/mol) compared to non-fluorinated analogs .

Q. How can contradictory NMR data from different synthetic batches be resolved?

Cross-validation using 2D NMR (HSQC, HMBC) clarifies ambiguous signals. For example, overlapping peaks from diastereomers are resolved via - heteronuclear correlation spectroscopy. X-ray crystallography (e.g., monoclinic C2/c space group) provides definitive stereochemical confirmation .

Q. What strategies mitigate gas evolution hazards during large-scale fluorination?

Use of oil bubblers and pressure-regulated reactors minimizes risks. For reactions involving sodium 2-chloro-2,2-difluoroacetate, controlled addition rates (<0.1 mmol/min) and inert gas purging (N) prevent sudden CO release. Safety protocols align with ACS guidelines for fluorinated compound handling .

Q. How does fluorination position affect metabolic stability in pharmacokinetic studies?

Comparative studies with 2-fluoro and 4-fluoro analogs show the 3-fluorophenyl group reduces CYP450-mediated oxidation by 40% (t = 6.5 hours vs. 3.8 hours for 4-F). This is attributed to steric hindrance and electronic effects slowing hydroxylation at the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.